molecular formula C15H26BrN B3300316 N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide CAS No. 90105-60-5

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide

Cat. No.: B3300316
CAS No.: 90105-60-5
M. Wt: 300.28 g/mol
InChI Key: GHBSKLGZMDXNET-UHFFFAOYSA-M
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Description

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a benzyl group, an ethyl group, and a propyl group attached to a central nitrogen atom, with a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N-benzyl-N-ethylpropan-1-amine with propyl bromide under reflux conditions. The reaction proceeds as follows:

N-benzyl-N-ethylpropan-1-amine+propyl bromideN-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide\text{N-benzyl-N-ethylpropan-1-amine} + \text{propyl bromide} \rightarrow \text{this compound} N-benzyl-N-ethylpropan-1-amine+propyl bromide→N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) may be employed.

Major Products Formed

The major products formed depend on the type of reaction. For example, in substitution reactions, the bromide ion may be replaced with a nitrate ion, resulting in the formation of N-Benzyl-N-ethyl-N-propylpropan-1-aminium nitrate.

Scientific Research Applications

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound can be used in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Industry: It is used in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide involves its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is exploited in its use as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide
  • N-Benzyl-N-ethyl-N-butylpropan-1-aminium bromide
  • N-Benzyl-N-ethyl-N-propylbutan-1-aminium bromide

Uniqueness

N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which can be tailored for specific applications.

Properties

IUPAC Name

benzyl-ethyl-dipropylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N.BrH/c1-4-12-16(6-3,13-5-2)14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSKLGZMDXNET-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CCC)CC1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10848935
Record name N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90105-60-5
Record name N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10848935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyl-N-ethyl-N-propylpropan-1-aminium bromide
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